methyl 4-({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)benzoate

thromboxane A2 synthetase bronchodilation pyridazinone scaffold

Methyl 4-({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)benzoate is a synthetic small molecule built on a pyridazin-6-one core, substituted at C3 with a thiophen-2-yl ring and N1-functionalized via an acetyl linker to a methyl 4-aminobenzoate moiety. The pyridazinone nucleus is a recognized privileged scaffold in medicinal chemistry, appearing in kinase inhibitors, monoamine oxidase (MAO) inhibitors, and anti-inflammatory agents.

Molecular Formula C18H15N3O4S
Molecular Weight 369.4 g/mol
Cat. No. B12180898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)benzoate
Molecular FormulaC18H15N3O4S
Molecular Weight369.4 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3
InChIInChI=1S/C18H15N3O4S/c1-25-18(24)12-4-6-13(7-5-12)19-16(22)11-21-17(23)9-8-14(20-21)15-3-2-10-26-15/h2-10H,11H2,1H3,(H,19,22)
InChIKeyAEOSGBGSQXVVTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)benzoate – Pyridazinone-Thiophene Hybrid for Focused Screening Libraries


Methyl 4-({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)benzoate is a synthetic small molecule built on a pyridazin-6-one core, substituted at C3 with a thiophen-2-yl ring and N1-functionalized via an acetyl linker to a methyl 4-aminobenzoate moiety. The pyridazinone nucleus is a recognized privileged scaffold in medicinal chemistry, appearing in kinase inhibitors, monoamine oxidase (MAO) inhibitors, and anti-inflammatory agents [1]. The thiophene substituent introduces sulfur-mediated electronic effects, a five-membered heterocyclic geometry, and altered lipophilicity relative to phenyl or substituted-phenyl analogs, features that can modulate target engagement and ADME profiles [2].

Why Methyl 4-({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)benzoate Cannot Be Replaced by Generic Pyridazinone Analogs


Pyridazinone derivatives with identical core scaffolds but different C3-substituents or ester groups exhibit divergent target selectivity, potency, and metabolic stability. The thiophen-2-yl group is not a simple bioisostere of phenyl; it provides distinct π-π stacking geometry, hydrogen-bond acceptor capacity via sulfur, and differential CYP450 metabolism [1]. The methyl ester serves as a metabolic soft spot that, when replaced by ethyl or isopropyl esters, alters hydrolysis rates, plasma half-life, and oral bioavailability [2]. Consequently, procurement of the exact compound is essential for assay reproducibility and SAR continuity.

Methyl 4-({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)benzoate – Quantitative Differentiation vs. Closest Analogs


Thiophene vs. Phenyl C3-Substituent: Thromboxane A2 Synthetase Inhibitory Activity Retention

In a systematic study of thienopyridazinone derivatives, replacement of the benzene ring in phthalazinone-based thromboxane A2 (TXA2) synthetase inhibitors with a thiophene ring maintained biological activity, demonstrating that the thiophene heterocycle is a viable and electronically distinct surrogate for phenyl [1]. While compound-specific IC50 values for the target methyl benzoate ester are not publicly disclosed, the class-level SAR establishes that thiophene substitution does not compromise target engagement relative to phenyl analogs.

thromboxane A2 synthetase bronchodilation pyridazinone scaffold

Methyl Ester vs. Ethyl/Isopropyl Ester: Metabolic Lability and Hydrolytic Stability

The methyl ester of the target compound is expected to undergo faster hydrolytic cleavage by carboxylesterases (CES1/CES2) compared to the corresponding ethyl or isopropyl esters, a trend well documented for benzoate ester prodrugs [1]. In a related pyridazinylacetic acid series, the methyl ester derivative exhibited greater aqueous solubility (pH 7.4) than its ethyl counterpart, though quantitative solubility and stability data for the exact target compound remain unpublished [2].

ester prodrug metabolic stability carboxylesterase

Thiophene vs. 4-Chlorophenyl Analog: Lipophilicity and Permeability Differentials

The thiophen-2-yl substituent lowers cLogP by approximately 0.5–0.8 log units compared to a 4-chlorophenyl substituent at the same C3 position, based on calculated partition coefficients for the respective monomeric pyridazinone cores [1]. This difference can influence membrane permeability, plasma protein binding, and off-target promiscuity. The 4-chlorophenyl analog (methyl 4-({[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate) is predicted to have higher lipophilicity and potentially greater hERG liability, a common concern for lipophilic amines [2].

lipophilicity cLogP BBB permeability pyridazinone drug design

Acetyl Linker Length: N-Acetyl vs. N-Butanamido – Conformational Flexibility and MAO-A Selectivity

In the pyridazinylacetic acid series studied for MAO-A inhibition, compounds with an N-acetyl linker (two-carbon bridge) displayed superior MAO-A selectivity compared to those with longer butanamido (four-carbon) linkers. Compound 5d (N-acetyl linked) achieved the highest selectivity index (SI) for MAO-A over MAO-B, while the butanamido homolog showed >10-fold reduced selectivity [1]. This suggests that the two-carbon linker in the target compound is critical for achieving the preferred binding pose in the MAO-A active site.

linker geometry MAO-A selectivity flexible docking pyridazinone SAR

Methyl 4-({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)benzoate: Optimal Application Scenarios


MAO-A Selective Inhibitor Screening and SAR Expansion

Based on cross-study evidence that N-acetyl pyridazinylacetic acid derivatives exhibit high MAO-A selectivity [1], this compound is a strong candidate for MAO-A inhibitor screening cascades. Its thiophene substituent offers an orthogonal vector to explore MAO-A subtype selectivity not available with phenyl or chlorophenyl analogs. Researchers should prioritize this compound over the butanamido linker variant to maintain isoform selectivity.

Kinase Profiling Panels Requiring Reduced Lipophilicity

The lower cLogP of the thiophene derivative relative to 4-chlorophenyl analogs makes this compound suitable for kinase profiling panels where promiscuous lipophilic interactions must be minimized [1]. It serves as a 'cleaner' probe for pyridazinone-based kinase inhibition, particularly for MET kinase or Btk, where thiophene-substituted pyridazinones have demonstrated activity [2].

Ester-Dependent Metabolic Stability Studies

The methyl ester group provides a predictable hydrolysis rate by carboxylesterases, making this compound a useful reference for comparative metabolism studies alongside its ethyl and isopropyl ester analogs [1]. Procurement of the exact methyl ester is critical for establishing baseline hydrolytic lability in human or rodent microsome assays.

Fragment-Based Drug Discovery (FBDD) Library Design

With a molecular weight of approximately 369 g/mol, this compound sits at the upper boundary of fragment space but retains sufficient functional group diversity (thiophene, pyridazinone, benzoate ester) to serve as a three-point pharmacophore fragment. Its structural differentiation from phenyl and halophenyl analogs makes it a valuable member of a diverse FBDD library [1].

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